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Compound of Interest

Compound Name: (5-Methylpyrimidin-2-yl)methanol

Cat. No.: B1322857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-
Methylpyrimidin-2-yl)methanol. Due to the limited availability of published experimental
spectra for this specific compound, this guide presents predicted data based on established
spectroscopic principles and data from analogous structures. Detailed, standardized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also included to facilitate empirical studies.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (5-Methylpyrimidin-2-
yl)methanol. These values are predicted based on the chemical structure and may vary
slightly from experimental results.

Table 1: Predicted 'H NMR Spectroscopic Data
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Protons

Predicted Chemical
Shift (6, ppm)

Multiplicity

Notes

Pyrimidine-H (at C4 &
C6)

Singlet

The two aromatic
protons on the
pyrimidine ring are
chemically equivalent
and are expected to

appear as a singlet.

-CH20H

Singlet

The two protons of the
methylene group are
expected to be a

singlet.

-OH

Variable

Broad Singlet

The chemical shift of
the hydroxyl proton is
dependent on solvent,
concentration, and

temperature.

-CHs

Singlet

The three protons of
the methyl group are
expected to appear as

a singlet.

Carbon Atom

13

Predicted Chemical Shift (6, ppm)

C2 (C-CH20H) ~165

C4 & C6 ~157

C5 (C-CHs) ~130

-CH20H ~65

-CHs ~18
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ble 3: licted :

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch 3400 - 3200 Strong, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=N Stretch (Pyrimidine) 1600 - 1450 Medium to Strong

C-O Stretch 1050 - 1000 Strong

IaMeA.BLedmied_Mass_SpﬁcImmﬂLy Data

Predicted m/z

Notes

[M+H]* 125.0709 Molecular ion plus a proton.[1]

Molecular ion plus a sodium
[M+Na]* 147.0529

adduct.[1]
[M]* 124.0631 Molecular ion.[1]

Molecular ion minus a proton.
[M-H]~- 123.0564

[1]

Loss of water from the
[M+H-H20]* 107.0609

protonated molecular ion.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

(5-Methylpyrimidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.

Methodology:
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e Sample Preparation:
o Weigh approximately 5-10 mg of (5-Methylpyrimidin-2-yl)methanol.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClIls, DMSO-ds, or D20) containing a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field NMR spectrometer.

[e]

Pulse Sequence: Standard single-pulse experiment.

o

Acquisition Temperature: 298 K.

Number of Scans: 16-64.

[¢]

[e]

Relaxation Delay: 1-5 seconds.
o Spectral Width: -2 to 12 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Acquisition Temperature: 298 K.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

o

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0 to 200 ppm.

» Data Processing:
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[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Perform peak picking for both *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.
Place a small amount of the solid sample directly on the ATR crystal.

o Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with
dry potassium bromide and pressing the mixture into a thin pellet.

e Instrument Parameters:
o Spectrometer: FT-IR spectrometer.
o Spectral Range: 4000 to 400 cm~1,
o Resolution: 4 cm™1,
o Number of Scans: 16 to 32.
» Data Acquisition and Processing:
o Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

o Collect the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum against the
background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of (5-Methylpyrimidin-2-yl)methanol (e.g., 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrument Parameters (Electrospray lonization - ESI):

o Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a
guadrupole or time-of-flight analyzer).

[¢]

lonization Mode: Positive or negative ion mode.

[e]

Scan Range: m/z 50-500.

o

Capillary Voltage: 3-5 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

[¢]

o Data Analysis:
o ldentify the molecular ion peak ([M+H]* in positive mode or [M-H]~ in negative mode).
o Analyze the fragmentation pattern to aid in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Spectroscopic Analysis

Compound Synthesis & Purification Data Interpretation

Synthesis of ~— Purification

(5-Methylpyrimidin-2-yl)methanol (e.g., Crystallization, Chromatography) IR ST

<€ Structure Elucidation

Purity Assessment

NMR Spectroscopy
(tH, 3C)

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of (5-

Methylpyrimidin-2-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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